molecular formula C9H9NO3 B1421368 Methyl 4-amino-3-formylbenzoate CAS No. 841296-15-9

Methyl 4-amino-3-formylbenzoate

Cat. No. B1421368
M. Wt: 179.17 g/mol
InChI Key: VNDSSJJSVMYZKF-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-formylbenzoate” is a chemical compound with the CAS Number: 841296-15-9. It has a molecular weight of 179.18 and its molecular formula is C9H9NO3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 4-amino-3-formylbenzoate” is 1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3 . This code provides a unique representation of the molecule’s structure.

It has a density of 1.268 g/cm3 . Its boiling point is 374.203ºC at 760 mmHg and its melting point is between 122-124 °C .

Scientific Research Applications

“Methyl 4-amino-3-formylbenzoate” is a type of organic compound that can be used in various chemical reactions .

Application

It can be used in the synthesis of primary and secondary amides . Amides are one of the most important organic compounds that are widely applied in medicine, biochemistry, and material science .

Method of Application

The synthesis of primary and secondary amides can be achieved through a direct amidation of esters with sodium amidoboranes . This process is rapid and chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups .

Results or Outcomes

The experimental and theoretical studies reveal a reaction mechanism with nucleophilic addition followed by a swift proton transfer-induced elimination reaction . This method provides a facile synthesis method of primary and secondary amides .

Safety And Hazards

“Methyl 4-amino-3-formylbenzoate” is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Relevant Papers The paper titled “Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes” discusses the synthesis of amides through a direct amidation of esters . This could potentially be relevant to the synthesis of “Methyl 4-amino-3-formylbenzoate”.

properties

IUPAC Name

methyl 4-amino-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDSSJJSVMYZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677239
Record name Methyl 4-amino-3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-formylbenzoate

CAS RN

841296-15-9
Record name Methyl 4-amino-3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 6 (0.95 g, 4.2 mmol) was dissolved at room temperature in 15 mL of a solvent mixture composed of EtOH-acetic acid-water 2:2:1. The strongly colored yellow solution became pale yellow in 5 minutes. The mixture was let stand for an additional 15 minutes before it was evaporated to dryness and further dried in high vacuum overnight to get Compound 7 as a yellow powder.
Name
Compound 6
Quantity
0.95 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
15 mL
Type
solvent
Reaction Step One
Name
EtOH acetic acid water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HS Steingruber, P Mendioroz, MJ Castro, MA Volpe - Synthesis, 2022 - thieme-connect.com
In order to develop an efficient, rapid, and modular cascade strategy for the direct synthesis of acridones, palladium supported on sulfated alumina and microwave activation are …
Number of citations: 0 www.thieme-connect.com

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